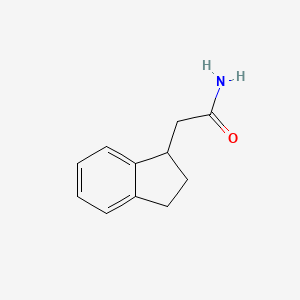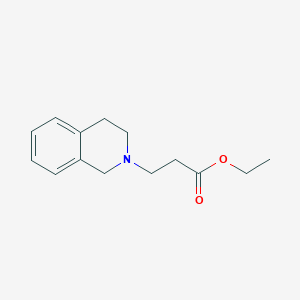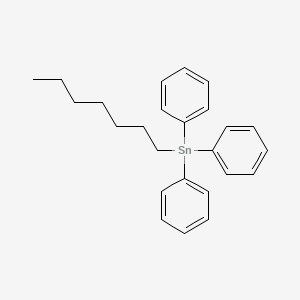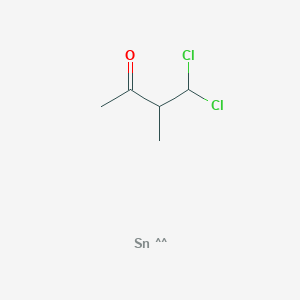
CID 71365253
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 71365253” is known as Tin, dichlorodimethyl(2-propanone)-. This compound is a derivative of tin and is characterized by its unique chemical structure, which includes dichlorodimethyl groups attached to a 2-propanone backbone. It is used in various industrial and scientific applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dichlorodimethyl(2-propanone)- typically involves the reaction of tin tetrachloride with dimethyl ketone (acetone) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The reaction can be represented as follows:
SnCl4+2CH3COCH3→SnCl2(CH3)2CO+2HCl
Industrial Production Methods
In industrial settings, the production of Tin, dichlorodimethyl(2-propanone)- is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Tin, dichlorodimethyl(2-propanone)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The dichlorodimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin dioxide, while reduction could produce tin dichloride.
科学研究应用
Tin, dichlorodimethyl(2-propanone)- has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties.
作用机制
The mechanism by which Tin, dichlorodimethyl(2-propanone)- exerts its effects involves its interaction with various molecular targets. The compound can coordinate with metal ions and form complexes that influence catalytic activity. It also interacts with organic molecules through its dichlorodimethyl groups, affecting their reactivity and stability.
相似化合物的比较
Similar Compounds
Tin tetrachloride: A precursor in the synthesis of Tin, dichlorodimethyl(2-propanone)-.
Dimethyltin dichloride: A related compound with similar chemical properties.
Tin dioxide: An oxidation product of Tin, dichlorodimethyl(2-propanone)-.
Uniqueness
Tin, dichlorodimethyl(2-propanone)- is unique due to its specific combination of dichlorodimethyl groups and a 2-propanone backbone. This structure imparts distinct reactivity and stability, making it valuable in various applications.
属性
分子式 |
C5H8Cl2OSn |
|---|---|
分子量 |
273.73 g/mol |
InChI |
InChI=1S/C5H8Cl2O.Sn/c1-3(4(2)8)5(6)7;/h3,5H,1-2H3; |
InChI 键 |
QVYLYVLBLZGAEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(Cl)Cl)C(=O)C.[Sn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


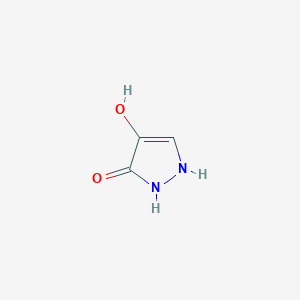


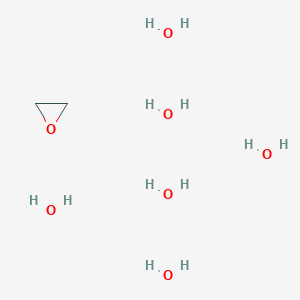
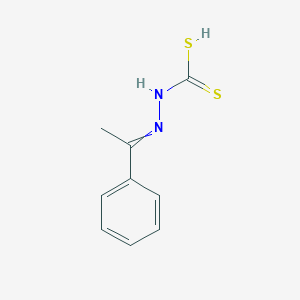
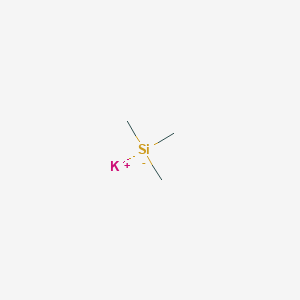
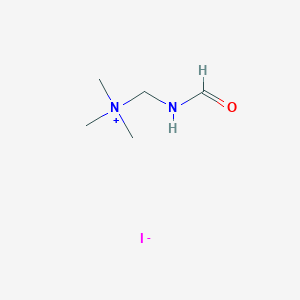
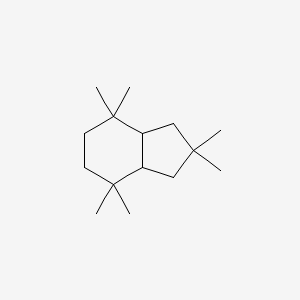

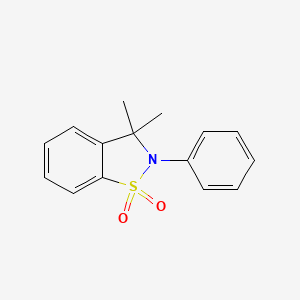
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
